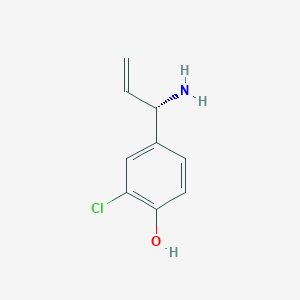
(S)-4-(1-Aminoallyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoallyl)-2-chlorophenol is a chiral compound featuring an aminoallyl group attached to a chlorophenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoallyl)-2-chlorophenol typically involves asymmetric allylic amination. One common method employs chiral oxamide–phosphine–palladium catalysts to achieve high regio- and enantioselectivity. The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, resulting in high yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric catalysis and the use of chiral ligands are likely to be scaled up for industrial applications, ensuring high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoallyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
(S)-4-(1-Aminoallyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoallyl)-2-chlorophenol involves its interaction with various molecular targets. The aminoallyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-Aminoallyl)-5-bromopyridin-2-amine: Similar structure with a bromopyridine ring instead of chlorophenol.
(S)-2-(1-Aminoallyl)phenol: Lacks the chlorine substituent, affecting its reactivity and applications.
Uniqueness
(S)-4-(1-Aminoallyl)-2-chlorophenol is unique due to the presence of both the aminoallyl and chlorophenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m0/s1 |
Clé InChI |
LAWOEZQSFXNQRG-QMMMGPOBSA-N |
SMILES isomérique |
C=C[C@@H](C1=CC(=C(C=C1)O)Cl)N |
SMILES canonique |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




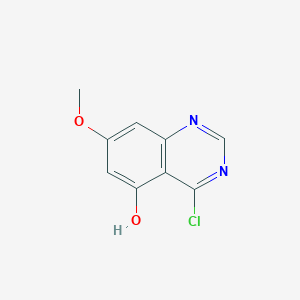
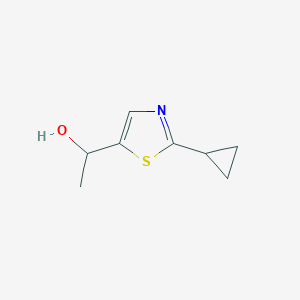
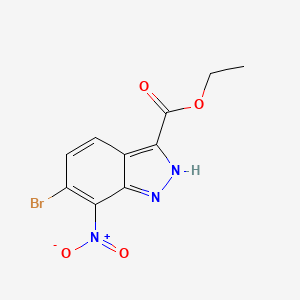
![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
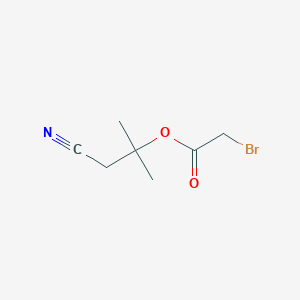
amine](/img/structure/B12965911.png)

![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
